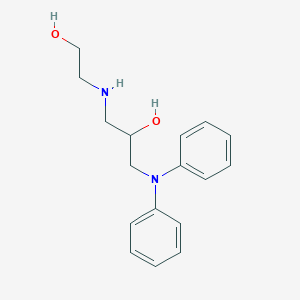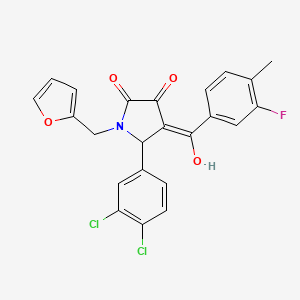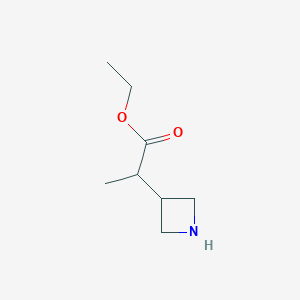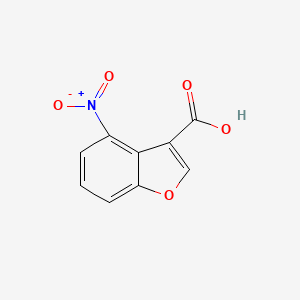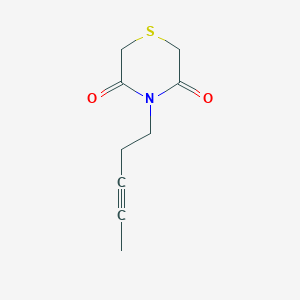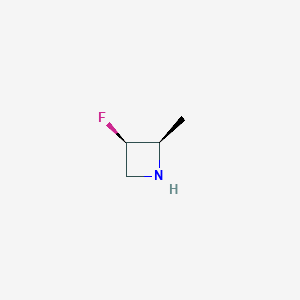
(2R,3R)-3-Fluoro-2-methyl-azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R)-3-Fluoro-2-methyl-azetidine is a chiral azetidine derivative characterized by the presence of a fluorine atom at the third position and a methyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-3-Fluoro-2-methyl-azetidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methyl-azetidine and a fluorinating agent.
Fluorination: The introduction of the fluorine atom at the third position can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under controlled conditions to ensure regioselectivity and stereoselectivity.
Purification: The product is purified using standard techniques such as column chromatography or recrystallization to obtain the desired this compound in high purity.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalysis: Employing catalytic methods to improve yield and reduce reaction times.
Green Chemistry Approaches: Implementing environmentally friendly methods to minimize waste and reduce the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-3-Fluoro-2-methyl-azetidine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding azetidinones or reduction to yield amines.
Ring-Opening Reactions: The azetidine ring can be opened under acidic or basic conditions to form linear amines or other derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as azido-azetidines or cyano-azetidines can be formed.
Oxidation Products: Azetidinones or other oxidized derivatives.
Reduction Products: Amines or other reduced forms of the compound.
Scientific Research Applications
(2R,3R)-3-Fluoro-2-methyl-azetidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Materials Science: The compound is explored for its potential in creating novel materials with unique properties.
Biological Studies: It serves as a probe in studying enzyme mechanisms and protein-ligand interactions.
Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (2R,3R)-3-Fluoro-2-methyl-azetidine involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity.
Receptor Binding: It may interact with receptors in the central nervous system, influencing neurotransmitter release and signaling pathways.
Pathways Involved: The compound can affect various biochemical pathways, including those involved in neurotransmission and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-3-Fluoro-2-methyl-pyrrolidine: A five-membered ring analog with similar structural features.
(2R,3R)-3-Fluoro-2-methyl-piperidine: A six-membered ring analog with comparable properties.
(2R,3R)-3-Fluoro-2-methyl-aziridine: A three-membered ring analog with distinct reactivity.
Uniqueness
Structural Features: The four-membered azetidine ring imparts unique strain and reactivity compared to its analogs.
Reactivity: The presence of the fluorine atom enhances the compound’s stability and influences its chemical behavior.
Applications: The specific configuration and functional groups of (2R,3R)-3-Fluoro-2-methyl-azetidine make it particularly valuable in medicinal chemistry and materials science.
Properties
Molecular Formula |
C4H8FN |
|---|---|
Molecular Weight |
89.11 g/mol |
IUPAC Name |
(2R,3R)-3-fluoro-2-methylazetidine |
InChI |
InChI=1S/C4H8FN/c1-3-4(5)2-6-3/h3-4,6H,2H2,1H3/t3-,4-/m1/s1 |
InChI Key |
UXEHOOOMCCXWNZ-QWWZWVQMSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H](CN1)F |
Canonical SMILES |
CC1C(CN1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl (5-(4-cyano-2-methylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-yl)carbamate](/img/structure/B15206117.png)
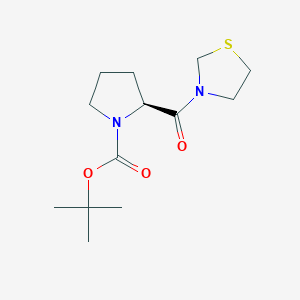
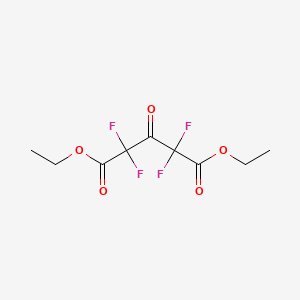
![Ethyl 2-(7-chloro-2-methyl-pyrazolo[1,5-a]pyrimidin-5-yl)acetate](/img/structure/B15206128.png)

![1-Oxaspiro[4.4]nonan-7-amine](/img/structure/B15206132.png)
![(3R,7AS)-6-Methylidene-3-(trichloromethyl)-tetrahydropyrrolo[1,2-C][1,3]oxazol-1-one](/img/structure/B15206145.png)
